molecular formula C10H9BrN2O B7469907 1h-Indole-3-acetamide,7-bromo-

1h-Indole-3-acetamide,7-bromo-

Cat. No.: B7469907
M. Wt: 253.09 g/mol
InChI Key: WNKHMFRNEDOBTO-UHFFFAOYSA-N
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Description

1H-Indole-3-acetamide,7-bromo-: is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a bromine atom at the 7th position of the indole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-acetamide,7-bromo- can be synthesized through various synthetic routes. One common method involves the bromination of 1H-indole-3-acetamide. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position of the indole ring.

Industrial Production Methods: Industrial production of 1H-Indole-3-acetamide,7-bromo- may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-acetamide,7-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1H-Indole-3-acetamide,7-bromo- derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1H-Indole-3-acetamide,7-bromo- has a wide range of scientific research applications, including:

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
  • Investigated for its role in modulating biological pathways and cellular processes.

Medicine:

  • Explored for its therapeutic potential in treating various diseases.
  • Used as a lead compound in drug discovery and development.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetamide,7-bromo- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The bromine atom at the 7th position enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1H-Indole-3-acetamide: Lacks the bromine atom at the 7th position.

    1H-Indole-3-carboxylic acid,7-bromo-: Contains a carboxylic acid group instead of an acetamide group.

    1H-Indole-3-acetic acid,7-bromo-: Contains an acetic acid group instead of an acetamide group.

Uniqueness: 1H-Indole-3-acetamide,7-bromo- is unique due to the presence of both the acetamide group and the bromine atom at the 7th position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKHMFRNEDOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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